

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate chemical structure and analysis

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Compound of Interest

Compound Name: *Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate*

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An In-depth Technical Guide to **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**, a key intermediate in pharmaceutical synthesis. The document details its chemical structure, physicochemical properties, and analytical characterization. Furthermore, it outlines its synthesis, chemical reactivity, and significant role as a precursor in the development of bioactive compounds.

Chemical Identity and Structure

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a pyrrolidine derivative characterized by a central five-membered nitrogen-containing ring.^[1] This ring is substituted with a benzyl group on the nitrogen atom and two diethyl ester groups at positions 2 and 5.^[1] The stereochemistry of the ester groups (cis or trans) is a critical feature, influencing the molecule's three-dimensional shape and subsequent biological activity in its derivatives. The compound's molecular formula is C₁₇H₂₃NO₄.^{[1][2][3][4][5]}

Key Structural Features:

- Pyrrolidine Core: A saturated five-membered heterocyclic amine.

- N-Benzyl Group: Provides steric bulk and influences the electronic properties of the nitrogen atom.
- Two Diethyl Ester Groups: Act as versatile chemical handles for further synthetic modifications.^[1]

Physicochemical Properties

The quantitative properties of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** are summarized below. These properties can vary slightly depending on the specific stereoisomer.

Property	Value	Source(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₄	[1][3][4][6]
Molecular Weight	~305.37 g/mol	[1][3][6]
CAS Number	52321-06-9 (cis-isomer)	[3][6][7]
Density	~1.146 g/cm ³ (Predicted)	[3]
Melting Point	123-125 °C	[3]
Boiling Point	145-148 °C (at 0.3 Torr)	[3]
Storage Temperature	2-8°C, Sealed in dry conditions	[3][5]
Canonical SMILES	CCOC(=O)C1CCC(N1CC2=C C=CC=C2)C(=O)OCC	[1][2]
InChI Key	LDUSEIANLSWKPY- UHFFFAOYSA-N	[2]

Spectroscopic and Analytical Profile

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. While specific experimental spectra are proprietary, a theoretical analysis based on the compound's structure is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex. Key signals would include triplets and quartets for the ethyl ester groups, a singlet for the benzylic methylene protons, multiplets for the pyrrolidine ring protons, and signals corresponding to the aromatic protons of the benzyl group.
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbonyl carbons of the ester groups, the aliphatic carbons of the pyrrolidine ring and ethyl groups, and the aromatic and benzylic carbons from the benzyl substituent.

Functional Group	Expected ^1H Chemical Shift (δ , ppm)	Expected ^{13}C Chemical Shift (δ , ppm)
Ethyl (CH_3)	~1.2-1.4 (triplet)	~14
Ethyl (CH_2)	~4.1-4.3 (quartet)	~60-62
Pyrrolidine (CH , CH_2)	~2.0-4.0 (multiplets)	~30-65
Benzyl (CH_2)	~3.6-4.0 (singlet)	~55-60
Benzyl (Aromatic CH)	~7.2-7.4 (multiplets)	~127-138
Ester (C=O)	-	~170-175

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Strong absorption bands are expected for the carbonyl groups of the esters.

Functional Group	Characteristic Absorption (cm^{-1})	Intensity
C=O Stretch (Ester)	1730-1750	Strong
C-H Stretch (Aromatic)	3000-3100	Medium
C-H Stretch (Aliphatic)	2850-2980	Medium-Strong
C-O Stretch (Ester)	1000-1300	Strong
C-N Stretch (Amine)	1020-1250	Medium

Mass Spectrometry (MS)

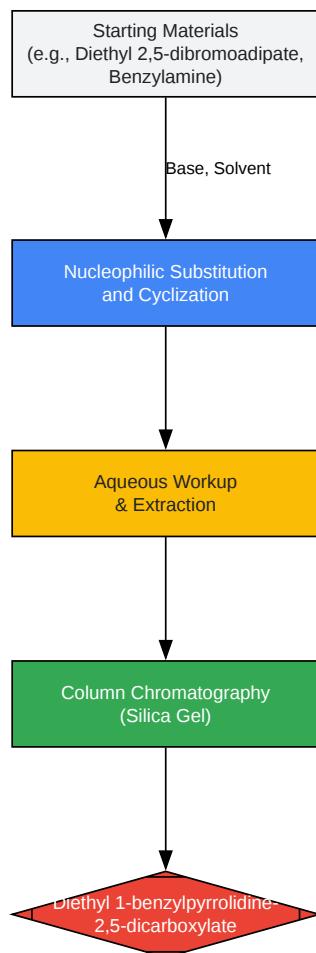
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Predicted values for common adducts are listed below.[\[2\]](#)

Adduct	Predicted m/z
$[M+H]^+$	306.17000
$[M+Na]^+$	328.15194
$[M-H]^-$	304.15544
$[M+K]^+$	344.12588

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate** typically involves a multi-step process. A common strategy is the cyclization of appropriate precursors. The diagram below illustrates a generalized workflow for its synthesis.

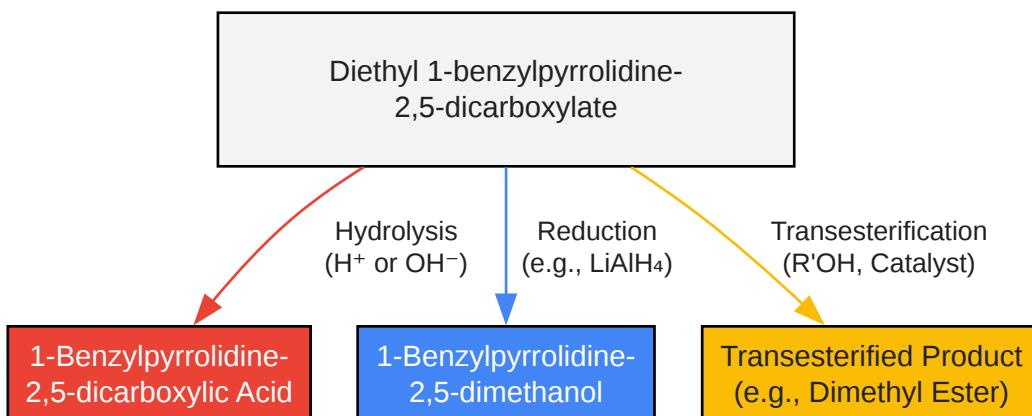


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Generalized Synthesis Workflow

Key Chemical Reactions

The ester and amine functionalities make the compound a versatile intermediate for further chemical transformations.[\[1\]](#)



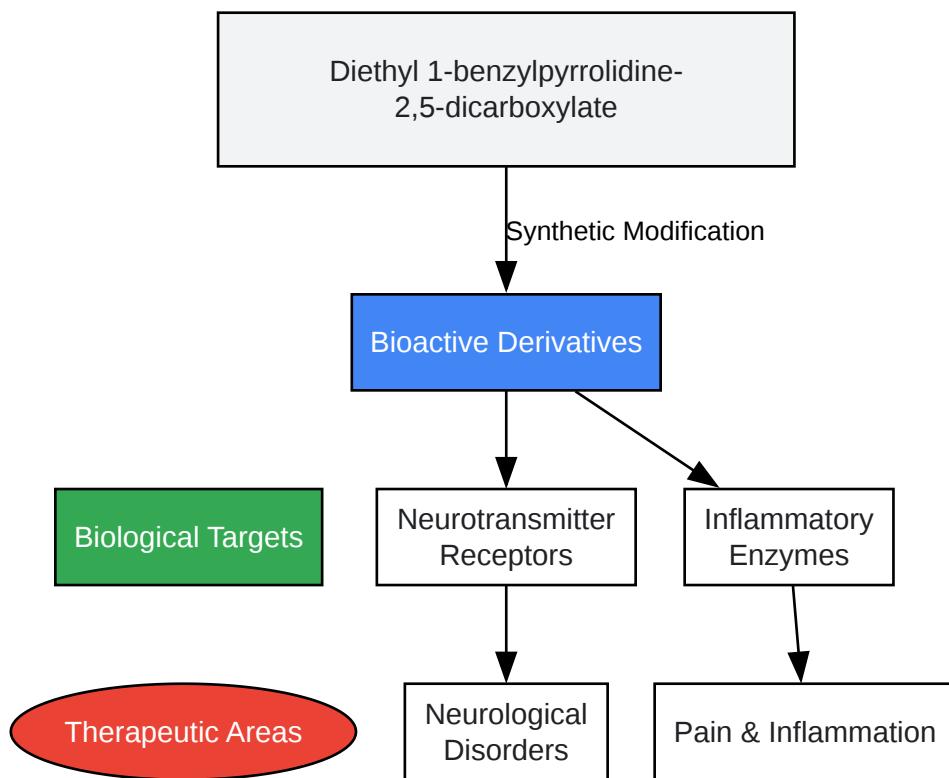
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Key Chemical Transformations

- Hydrolysis: The two ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.^[1] This transformation is fundamental for creating peptide mimics or other derivatives where a carboxylic acid moiety is required.
- Reduction: Strong reducing agents, such as lithium aluminum hydride ($LiAlH_4$), can reduce the ester groups to primary alcohols, yielding 1-benzylpyrrolidine-2,5-dimethanol.^[1]
- Transesterification: Treatment with a different alcohol in the presence of a catalyst allows for the conversion of the diethyl esters into other ester forms (e.g., dimethyl, di-tert-butyl).^[1]

Applications in Drug Development

Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.^[1] Its derivatives have shown potential in various therapeutic areas.^[1]



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Pathway from Precursor to Application

- **Neurological Disorders:** Derivatives have been investigated for their ability to modulate neurotransmitter systems, suggesting potential applications in treating various neurological conditions.[1]
- **Analgesics and Anti-inflammatory Agents:** The pyrrolidine scaffold is present in numerous compounds with analgesic and anti-inflammatory properties. This precursor allows for the synthesis of novel derivatives targeting enzymes and receptors involved in pain and inflammation pathways.[1]

Experimental Protocols

The following sections provide generalized, representative protocols for the synthesis and analysis of **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**. Note: These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Synthesis via Cyclization

Objective: To synthesize **cis-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate**.

Materials:

- Diethyl 2,5-dibromoadipate
- Benzylamine ($\geq 99\%$)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN), anhydrous
- Ethyl acetate ($EtOAc$)
- Brine (saturated $NaCl$ solution)
- Magnesium sulfate ($MgSO_4$), anhydrous
- Silica gel for column chromatography

Procedure:

- To a solution of diethyl 2,5-dibromoadipate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
- Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.
- Heat the reaction mixture to reflux (approx. $82^\circ C$) and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure product.

Protocol: Sample Preparation for NMR Analysis

Objective: To prepare a sample for ^1H and ^{13}C NMR spectroscopy.

Materials:

- **Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate (5-10 mg)**
- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipette and vial

Procedure:

- Weigh approximately 5-10 mg of the purified product into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 (containing 0.03% TMS as an internal standard) to the vial.
- Agitate the vial gently until the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.
- The sample is now ready for analysis in an NMR spectrometer. Acquire spectra according to the instrument's standard operating procedures.

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